molecular formula C19H14Cl2N6O B2809557 3-chloro-N'-[1-(3-chloro-4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide CAS No. 881073-76-3

3-chloro-N'-[1-(3-chloro-4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide

Cat. No.: B2809557
CAS No.: 881073-76-3
M. Wt: 413.26
InChI Key: ZEGBJMHBCGKJPK-UHFFFAOYSA-N
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Description

3-chloro-N’-[1-(3-chloro-4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide is a synthetic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The unique structure of this compound makes it a valuable candidate for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N’-[1-(3-chloro-4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide typically involves the following steps:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved by reacting 3-chloro-4-methylphenylhydrazine with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction mixture is then heated under reflux conditions to form the pyrazolo[3,4-d]pyrimidine core.

    Chlorination: The pyrazolo[3,4-d]pyrimidine core is then chlorinated using thionyl chloride or phosphorus oxychloride to introduce the chlorine atom at the desired position.

    Coupling with benzohydrazide: The chlorinated pyrazolo[3,4-d]pyrimidine is then coupled with benzohydrazide in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N’-[1-(3-chloro-4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, sodium methoxide, and amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Sodium azide, sodium methoxide, amines; reactions are conducted in polar solvents such as dimethyl sulfoxide or acetonitrile.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced hydrazide derivatives.

    Substitution: Formation of substituted pyrazolo[3,4-d]pyrimidine derivatives with various functional groups.

Scientific Research Applications

3-chloro-N’-[1-(3-chloro-4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the same core structure and exhibit similar biological activities.

    Pyrido[2,3-d]pyrimidine derivatives: These compounds have a similar fused ring system and are also known for their anticancer properties.

    Quinazoline derivatives: These compounds are structurally related and have been extensively studied for their kinase inhibitory activities.

Uniqueness

3-chloro-N’-[1-(3-chloro-4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide stands out due to its specific substitution pattern, which enhances its binding affinity and selectivity towards certain protein kinases. This unique structure contributes to its potent anticancer activity and makes it a valuable compound for further research and development in medicinal chemistry .

Properties

IUPAC Name

3-chloro-N'-[1-(3-chloro-4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14Cl2N6O/c1-11-5-6-14(8-16(11)21)27-18-15(9-24-27)17(22-10-23-18)25-26-19(28)12-3-2-4-13(20)7-12/h2-10H,1H3,(H,26,28)(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEGBJMHBCGKJPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=NC=NC(=C3C=N2)NNC(=O)C4=CC(=CC=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14Cl2N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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